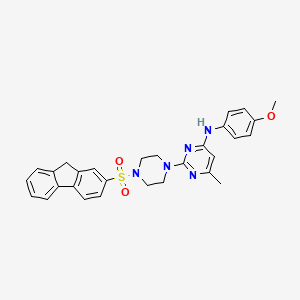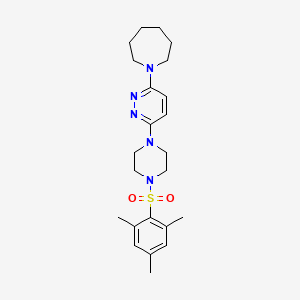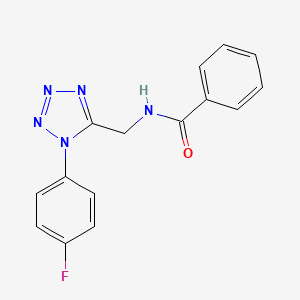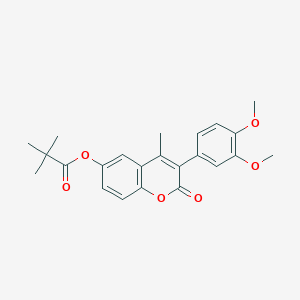
2-(4-((9H-fluoren-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE is a complex organic compound that features a combination of fluorene, piperazine, methoxyphenyl, and pyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorene Sulfonyl Chloride: This is achieved by reacting fluorene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Piperazine Derivatization: The fluorene sulfonyl chloride is then reacted with piperazine to form the fluorene-sulfonyl-piperazine intermediate.
Pyrimidine Core Construction: The intermediate is further reacted with 4-methoxyphenyl and 6-methylpyrimidine derivatives under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Fluorene-9-bisphenol: Used in the synthesis of high-performance materials and as an organic catalyst.
Uniqueness
2-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C29H29N5O3S |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C29H29N5O3S/c1-20-17-28(31-23-7-9-24(37-2)10-8-23)32-29(30-20)33-13-15-34(16-14-33)38(35,36)25-11-12-27-22(19-25)18-21-5-3-4-6-26(21)27/h3-12,17,19H,13-16,18H2,1-2H3,(H,30,31,32) |
InChI Key |
RSSPARJLELXCBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)NC6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(acetylamino)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255841.png)
![4-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11255845.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11255874.png)
![N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11255878.png)
![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11255883.png)

![N-(4-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B11255890.png)
![3,4-dimethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11255897.png)
![1-[5-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11255906.png)
![N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide](/img/structure/B11255912.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B11255922.png)
